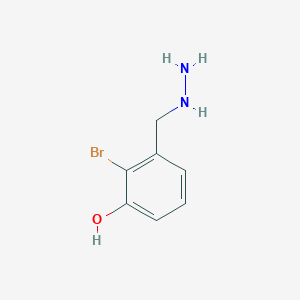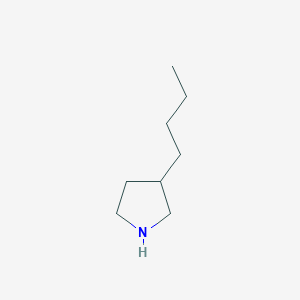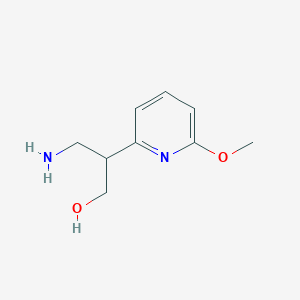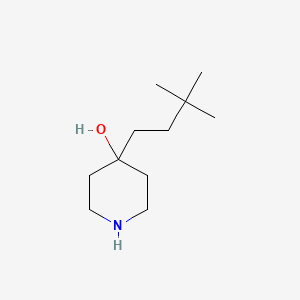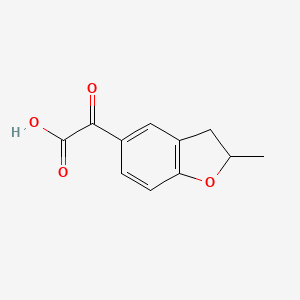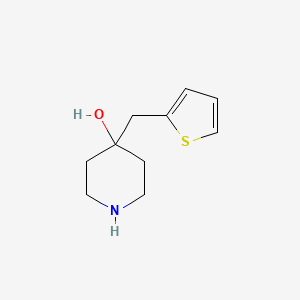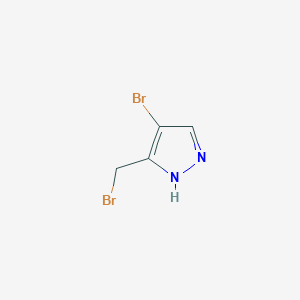
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: is a chiral organic compound characterized by a trifluoromethoxy group attached to the phenyl ring and a secondary alcohol functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (S)-1-phenylpropan-2-ol as the starting material.
Trifluoromethylation: The phenyl ring is then trifluoromethylated using reagents like trifluoromethyl iodide or trifluoromethyl triflate under suitable reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Catalysts: Various catalysts may be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: undergoes several types of chemical reactions:
Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding (S)-1-(4-(trifluoromethoxy)phenyl)ethanol.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: (S)-1-(4-(trifluoromethoxy)phenyl)propan-2-one
Reduction: (S)-1-(4-(trifluoromethoxy)phenyl)ethanol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: is unique due to its chiral nature and the presence of the trifluoromethoxy group. Similar compounds include:
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: The enantiomer of the compound.
1-(4-(Trifluoromethoxy)phenyl)ethanol: A related compound with a primary alcohol group.
1-(4-(Trifluoromethoxy)phenyl)propan-2-one: The oxidized form of the compound.
Properties
Molecular Formula |
C10H11F3O2 |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
(2S)-1-[4-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F3O2/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m0/s1 |
InChI Key |
UUMVFMQXWKHFEJ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)OC(F)(F)F)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


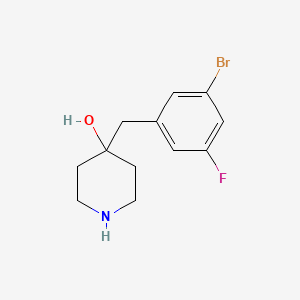
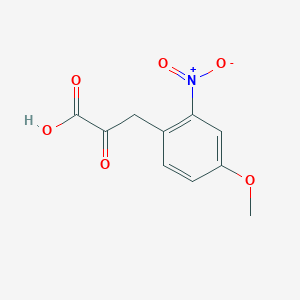
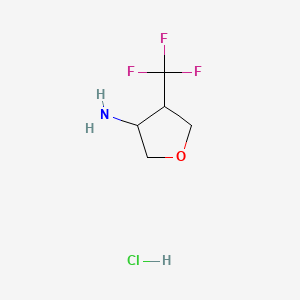
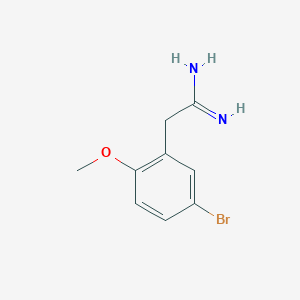
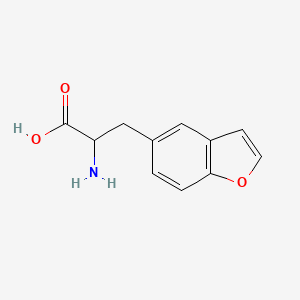
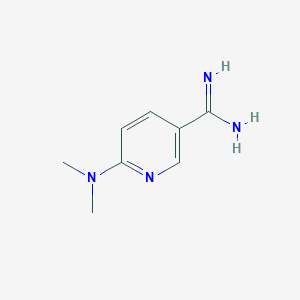
![2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
